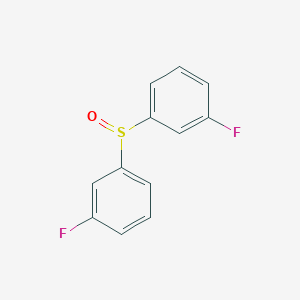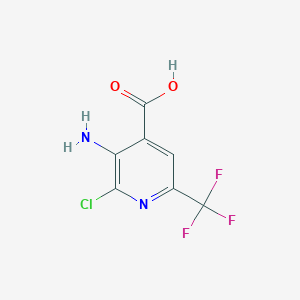
3-Amino-2-chloro-6-(trifluoromethyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid is a chemical compound with the molecular formula C7H4ClF3N2O2. It is a derivative of pyridine, characterized by the presence of amino, chloro, and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid typically involves multi-step processesThe amino group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of various biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
- 3-amino-2-chloro-6-(trifluoromethyl)pyridine
- 2-chloro-6-(trifluoromethyl)-3-pyridylamine
- 2-chloro-3-amino-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for forming derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C7H4ClF3N2O2 |
|---|---|
Peso molecular |
240.57 g/mol |
Nombre IUPAC |
3-amino-2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-5-4(12)2(6(14)15)1-3(13-5)7(9,10)11/h1H,12H2,(H,14,15) |
Clave InChI |
GOJYGFFUECFKBS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1C(F)(F)F)Cl)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


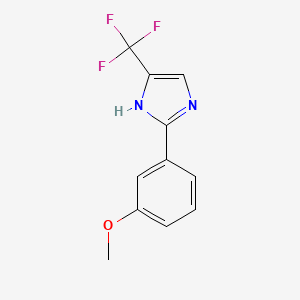
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
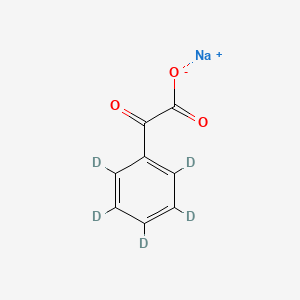
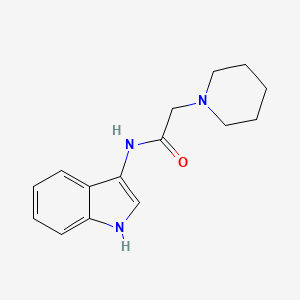

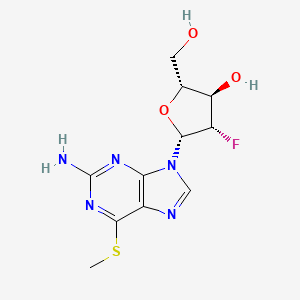
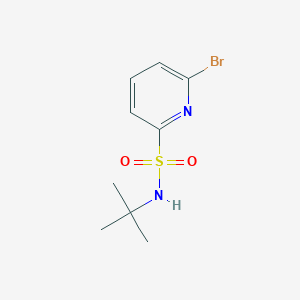

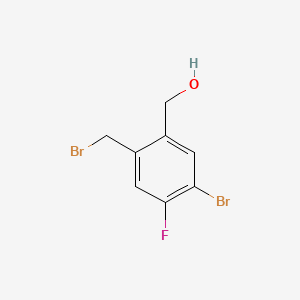
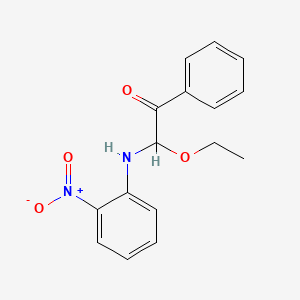

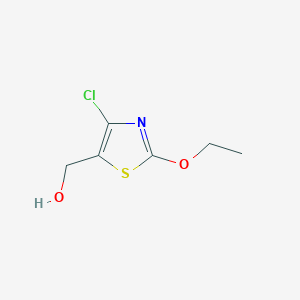
![[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)
